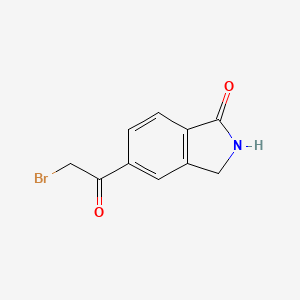
5-(2-Bromoacetyl)-2,3-dihydroisoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromoacetyl)-2,3-dihydroisoindol-1-one is a chemical compound that belongs to the class of organic compounds known as isoindolines. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a bromoacetyl group at the 5-position of the isoindoline ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 5-(2-Bromoacetyl)-2,3-dihydroisoindol-1-one typically involves the bromination of an acetyl-substituted isoindoline precursor. One common method involves the reaction of 2,3-dihydroisoindol-1-one with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the bromoacetyl bromide and to prevent side reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
5-(2-Bromoacetyl)-2,3-dihydroisoindol-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives. For example, reaction with an amine can yield an amide derivative.
Reduction Reactions: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization Reactions: The compound can undergo intramolecular cyclization reactions to form fused ring systems, which are of interest in the synthesis of complex heterocyclic compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and reducing agents (e.g., sodium borohydride).
Aplicaciones Científicas De Investigación
5-(2-Bromoacetyl)-2,3-dihydroisoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Mecanismo De Acción
The mechanism of action of 5-(2-Bromoacetyl)-2,3-dihydroisoindol-1-one is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This can lead to changes in cellular signaling pathways and biological processes .
Comparación Con Compuestos Similares
Similar compounds to 5-(2-Bromoacetyl)-2,3-dihydroisoindol-1-one include:
2-Bromoacetylbenzofurans: These compounds have a benzofuran ring instead of an isoindoline ring and are used in the synthesis of heterocyclic compounds with potential biological activities.
3-(Bromoacetyl)coumarins: These compounds contain a coumarin ring and are known for their applications in the synthesis of bioactive heterocycles and fluorescent sensors.
The uniqueness of this compound lies in its isoindoline core structure, which imparts distinct chemical reactivity and biological properties compared to other bromoacetyl-substituted compounds.
Propiedades
Fórmula molecular |
C10H8BrNO2 |
|---|---|
Peso molecular |
254.08 g/mol |
Nombre IUPAC |
5-(2-bromoacetyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C10H8BrNO2/c11-4-9(13)6-1-2-8-7(3-6)5-12-10(8)14/h1-3H,4-5H2,(H,12,14) |
Clave InChI |
LAMKOIUEPLOQJR-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)C(=O)CBr)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-chloro-2H-indazol-5-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13878545.png)
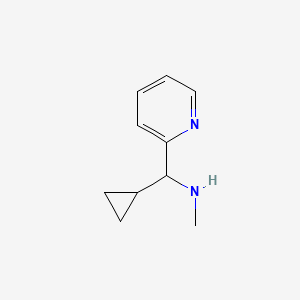
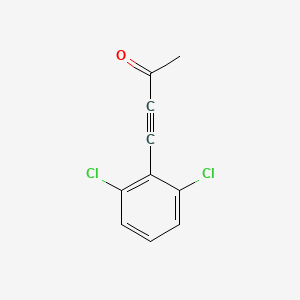
![3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13878564.png)
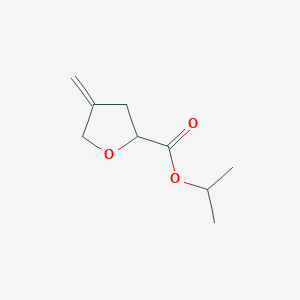
![2-(4-Bromophenyl)furo[3,2-c]pyridine](/img/structure/B13878567.png)
![5-{3-Chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amine](/img/structure/B13878568.png)
![N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(pyrrolidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B13878572.png)

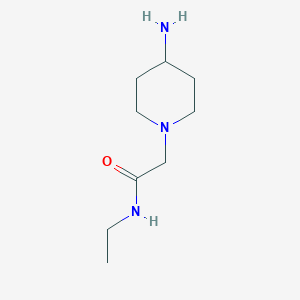


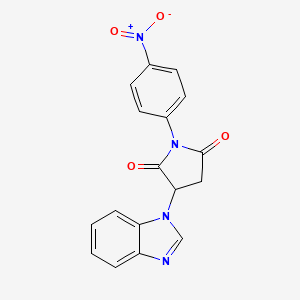
![8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13878608.png)
